2-Amino-5-fluoro-2-methylpentan-1-ol
Description
2-Amino-5-fluoro-2-methylpentan-1-ol is a fluorinated amino alcohol with a branched pentanol backbone. Its structure features:
- A primary hydroxyl group at position 1.
- A methyl substituent and a primary amino group at position 2.
- A fluorine atom at position 3.
Such attributes make it a candidate for pharmaceutical applications, particularly in drug design where fluorine incorporation improves bioavailability and resistance to enzymatic degradation.
Properties
Molecular Formula |
C6H14FNO |
|---|---|
Molecular Weight |
135.18 g/mol |
IUPAC Name |
2-amino-5-fluoro-2-methylpentan-1-ol |
InChI |
InChI=1S/C6H14FNO/c1-6(8,5-9)3-2-4-7/h9H,2-5,8H2,1H3 |
InChI Key |
GATPALBAPIPJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCF)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pentane, is reacted with a fluorinating agent and an amine source under controlled conditions .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoro-2-methylpentan-1-ol may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 can participate in nucleophilic substitution under specific conditions. For example:
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Fluorine Substitution | Polar aprotic solvent, 80–100°C | Alkyl halides or organometallics | 5-Alkyl-2-amino-2-methylpentan-1-ol derivatives |
-
Fluorine’s electronegativity typically limits its leaving-group capability, but steric activation by the methyl and amino groups facilitates substitution.
-
Example: Reaction with methylmagnesium bromide yields 5-methyl derivatives, as observed in structurally similar fluorinated amino alcohols .
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carboxylic acids or ketones, depending on conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | 60°C, aqueous H₂SO₄ | 5-Fluoro-2-methylpentanoic acid |
| CrO₃ | Anhydrous acetone, 25°C | 2-Amino-5-fluoro-2-methylpentan-1-one |
-
Theoretical studies suggest that oxidation proceeds via hydrogen abstraction from the –CH₂ group adjacent to the alcohol .
-
Competitive pathways may involve dehydrogenation or over-oxidation, requiring careful control of reaction stoichiometry .
Esterification and Acylation
The hydroxyl and amino groups enable derivatization via esterification or acylation:
| Reaction | Reagent | Product |
|---|---|---|
| Esterification | Acetic anhydride | 1-Acetoxy-2-amino-5-fluoro-2-methylpentane |
| Acylation (Amide) | Acetyl chloride | N-Acetyl-2-amino-5-fluoro-2-methylpentan-1-ol |
-
Esterification proceeds via nucleophilic acyl substitution, with yields influenced by steric hindrance from the methyl group .
-
Acylation of the amino group is highly exothermic, requiring slow reagent addition to avoid side reactions.
Salt Formation
The amino group reacts with acids to form stable salts:
| Acid | Conditions | Product |
|---|---|---|
| Hydrochloric acid | EtOH, 0–5°C | 2-Amino-5-fluoro-2-methylpentan-1-ol hydrochloride |
-
Salts enhance solubility for pharmaceutical applications, as demonstrated in analogous amino alcohols .
Dehydration Reactions
Under acidic conditions, dehydration yields imines or alkenes:
| Catalyst | Conditions | Product |
|---|---|---|
| H₂SO₄ | Reflux, toluene | 5-Fluoro-2-methyl-1-penten-3-amine |
-
Mechanistic studies indicate a two-step process: protonation of the hydroxyl group followed by β-elimination .
Key Theoretical Insights
-
Hydrogen Abstraction : Computational models (M06-2X/aug-cc-pVTZ) predict that OH radical reactions preferentially abstract hydrogen from the –CH₂ group (70% contribution) .
-
Steric Effects : The methyl group at position 2 hinders nucleophilic attack at the β-carbon, directing reactivity toward the γ-fluorine.
Scientific Research Applications
2-Amino-5-fluoro-2-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related amino alcohols: 5-(Dimethylamino)pent-2-en-1-ol () and 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol ().
Reactivity and Stability
- Steric Effects: The methyl branch at position 2 introduces steric hindrance, which may slow nucleophilic reactions at the amino group.
- Comparison with 5-(Dimethylamino)pent-2-en-1-ol: The dimethylamino group in this analog increases steric bulk and basicity compared to the primary amino group in the fluorinated compound. The presence of a double bond (C=C) enhances reactivity in polymerization or conjugation reactions, making it suitable for material science applications .
Pharmacological and Material Science Relevance
- 2-Amino-5-fluoro-2-methylpentan-1-ol: Fluorination likely enhances metabolic stability and blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug development.
- 5-(Dimethylamino)pent-2-en-1-ol: Its applications in advanced materials (e.g., thermally stable polymers) stem from the dual reactivity of the hydroxyl and dimethylamino groups, enabling crosslinking or functionalization .
- 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol : Primarily used in fragrances due to its woody odor profile, regulated by IFRA standards for dermal safety .
Research Findings and Limitations
- Synthetic Challenges: Fluorination at position 5 in 2-Amino-5-fluoro-2-methylpentan-1-ol requires specialized reagents (e.g., Selectfluor®), increasing synthesis complexity compared to non-fluorinated analogs.
- Toxicity Data: Limited studies exist on the fluorinated compound’s toxicity, whereas 5-(Dimethylamino)pent-2-en-1-ol has well-documented safety protocols for industrial use .
Biological Activity
2-Amino-5-fluoro-2-methylpentan-1-ol is a fluorinated amino alcohol that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. The compound's unique structure, featuring a fluorine atom adjacent to an amino group, suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of 2-Amino-5-fluoro-2-methylpentan-1-ol, supported by case studies, research findings, and data tables.
The biological activity of 2-Amino-5-fluoro-2-methylpentan-1-ol is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules such as proteins and nucleic acids, potentially influencing cellular signaling pathways. Additionally, the fluorine atom may enhance lipophilicity and stability, allowing better membrane permeability and bioavailability .
1. Immunosuppressive Effects
Research indicates that compounds similar to 2-Amino-5-fluoro-2-methylpentan-1-ol exhibit immunosuppressive properties by modulating sphingosine 1-phosphate (S1P) receptor activity. This mechanism regulates white blood cell migration, making it potentially useful for treating autoimmune diseases and preventing transplant rejection .
2. Anticancer Potential
Recent studies have explored the use of fluorinated amino acids in cancer imaging and therapy. For instance, a derivative of this compound was developed as a radiotracer for positron emission tomography (PET) imaging of brain tumors. The compound demonstrated significant tumor uptake, suggesting its utility in cancer diagnostics .
3. Neuroprotective Properties
Fluorinated amino acids have been shown to influence neurotransmitter systems and may possess neuroprotective effects. The presence of the fluorine atom can alter the pharmacokinetic properties of the molecule, enhancing its efficacy in neurological applications .
Case Study 1: Immunomodulatory Activity
A study evaluated the effects of a related compound on T-cell activation in vitro. Results indicated that treatment with the compound significantly reduced T-cell proliferation in response to antigen stimulation, supporting its potential as an immunosuppressive agent .
Case Study 2: Brain Tumor Imaging
In a preclinical trial involving glioblastoma models, researchers administered a radiolabeled version of 2-Amino-5-fluoro-2-methylpentan-1-ol. The compound showed high uptake in tumor tissues compared to normal brain tissue, illustrating its potential as a diagnostic tool for brain cancers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-Amino-5-fluoro-2-methylpentan-1-ol, and how can retrosynthetic analysis improve pathway efficiency?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible pathways by breaking the target molecule into precursors. For example, fluorination of a pentanol backbone (as demonstrated in 5-fluoro-1-pentanol synthesis via SN2 reactions with KF) could be adapted for introducing the fluorine substituent . Simultaneously, reductive amination or nucleophilic substitution may incorporate the amino group. Key steps include optimizing reaction conditions (solvent, temperature) and protecting group strategies to prevent side reactions. Validate intermediates via LC-MS and NMR .
Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-5-fluoro-2-methylpentan-1-ol, and how should data interpretation be prioritized?
- Methodological Answer :
- NMR : Use - and -NMR to confirm fluorine placement and methyl/amino group environments. -NMR resolves stereochemistry and branching.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.
- IR Spectroscopy : Identifies hydroxyl (-OH) and amine (-NH) stretching frequencies.
Cross-reference spectral data with PubChem entries for analogous fluorinated amino alcohols to resolve ambiguities .
Advanced Research Questions
Q. How does fluorination at the 5-position influence the compound’s lipophilicity and solubility, and what experimental designs can quantify these effects?
- Methodological Answer : Fluorine’s electronegativity reduces basicity of the amino group and increases lipophilicity. Use shake-flask or HPLC methods to measure partition coefficients (logP) in octanol-water systems. Compare with non-fluorinated analogs (e.g., 2-Amino-2-methylpentan-1-ol) to isolate fluorine’s impact. Molecular dynamics simulations can model solvation effects. For solubility, conduct turbidimetric assays under varying pH conditions to assess ionization-dependent behavior .
Q. How can researchers resolve contradictions in stability data for 2-Amino-5-fluoro-2-methylpentan-1-ol under different storage conditions?
- Methodological Answer : Contradictions may arise from impurities or moisture sensitivity. Design accelerated stability studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light and analyze photodegradation products.
- Moisture Control : Use Karl Fischer titration to quantify water content and correlate with decomposition rates. Apply statistical models (e.g., ANOVA) to identify significant degradation pathways and refine storage protocols .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure 2-Amino-5-fluoro-2-methylpentan-1-ol?
- Methodological Answer : Racemization often occurs at the amino or hydroxyl-bearing chiral centers. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Low-temperature reactions and non-polar solvents (e.g., hexane) minimize kinetic resolution issues. Crystallization-induced dynamic resolution (CIDR) can further purify enantiomers .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, temperature) or cell line variability. Standardize protocols using reference compounds (e.g., positive/negative controls) and replicate experiments across independent labs. Meta-analysis of dose-response curves and statistical power analysis can identify outliers. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Safety and Handling
Q. What are the critical safety considerations for handling 2-Amino-5-fluoro-2-methylpentan-1-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential amine volatility.
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.
- Waste Disposal : Segregate halogenated waste for incineration. Refer to SDS guidelines for fluorinated amino alcohols, emphasizing pH stability and incompatibility with strong oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
